C.I. Pigment Violet 1

Description

Rhodamine B is an organic chloride salt having N-[9-(2-carboxyphenyl)-6-(diethylamino)-3H-xanthen-3-ylidene]-N-ethylethanaminium as the counterion. An amphoteric dye commonly used as a fluorochrome. It has a role as a fluorochrome, a fluorescent probe and a histological dye. It is an organic chloride salt and a xanthene dye. It contains a rhodamine B(1+).

Rhodamine is a class of xanthene derivatives with fluorescent properties that are used as tracer dyes in a wide variety of industrial and laboratory applications.

D&C Red No. 19 can cause cancer according to The Food and Drug Administration (FDA).

Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O3 |

Source

|

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14728-79-1 |

Source

|

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14728-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042369 |

Source

|

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder. |

Source

|

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE |

Source

|

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID | |

CAS No. |

81-88-9 |

Source

|

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RHODAMINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G5SCF8IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

C.I. Pigment Violet 1 chemical structure and properties

This guide provides a comprehensive technical overview of C.I. Pigment Violet 1, a prominent member of the triarylcarbonium class of pigments. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the pigment's chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that govern its performance.

Core Identification and Chemical Structure

This compound is a synthetic organic pigment prized for its brilliant reddish-purple hue.[1][2] It is formally identified by the Colour Index as C.I. 45170:2 and has a CAS Registry Number of 1326-03-0.[3][4]

Chemically, Pigment Violet 1 is a complex salt. The chromophore, the part of the molecule responsible for its color, is a xanthene-based cationic dye known as C.I. Basic Violet 10 or Rhodamine B.[3][5] This organic cation is rendered insoluble and thus transformed into a stable pigment through a process called "laking," where it is precipitated with a complex inorganic acid, typically phosphotungstomolybdic acid.[3][6] This process results in a stable, insoluble pigment suitable for a variety of applications.

The core structure of the organic cation is characterized by a triarylcarbonium framework, which is responsible for its vibrant color.[7][8] The extensive system of conjugated double bonds within this structure allows for strong absorption of light in the visible spectrum, resulting in its characteristic violet color.[9]

Due to the complex and sometimes variable nature of the inorganic precipitating acid, the precise molecular formula and weight can differ. However, the fundamental organic cation is consistently C₂₈H₃₁N₂O₃⁺.[3]

Caption: Generalized structure of this compound.

Physicochemical and Spectroscopic Properties

The performance of this compound in various applications is dictated by its physical and chemical properties. A summary of these key characteristics is presented in the table below.

| Property | Value | Reference(s) |

| C.I. Name | Pigment Violet 1 | [3] |

| C.I. Number | 45170:2 | [3][4] |

| CAS Number | 1326-03-0 | [3][4] |

| Chemical Class | Triarylcarbonium (Xanthene) | [2][7] |

| Molecular Formula | Cation: C₂₈H₃₁N₂O₃⁺ | [3] |

| Appearance | Violet powder | [10] |

| Solubility | Slightly soluble in water; soluble in ethanol and cellosolve. | [3] |

| Heat Resistance | ~140-150 °C | [2][4] |

| Light Fastness (1-8) | 4-5 | [2] |

| Acid Resistance (1-5) | 4 | [2] |

| Alkali Resistance (1-5) | 2 | [2] |

| Oil Absorption | 40-55 g/100g | [4] |

| UV-Vis λmax | ~543-558 nm (for Rhodamine B chromophore) | [11][12] |

The UV-Visible absorption spectrum of the Rhodamine B cation, the chromophore of Pigment Violet 1, shows a strong absorption peak in the green-yellow region of the visible spectrum (approximately 543-558 nm), which is responsible for the pigment's brilliant violet appearance.[11][12] The insolubility of the laked pigment makes obtaining a solution spectrum challenging, but reflectance spectra of the solid pigment confirm this absorption range.

Synthesis Methodology

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the soluble dye, Rhodamine B, followed by the second stage, which is the precipitation or "laking" of this dye to form the insoluble pigment.

Stage 1: Synthesis of Rhodamine B (C.I. Basic Violet 10)

The most common method for synthesizing the Rhodamine B cation is through the acid-catalyzed condensation of 3-(diethylamino)phenol with phthalic anhydride.[3]

Experimental Protocol:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 3-(diethylamino)phenol and phthalic anhydride in a 2:1 molar ratio.

-

Acid Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent and facilitates the Friedel-Crafts acylation reaction.

-

Heating and Condensation: Heat the mixture, typically to around 180-200°C. The reaction is a condensation reaction where water is eliminated. The reaction progress can be monitored by observing the cessation of water evolution.

-

Alkali Fusion and Solubilization: After the condensation is complete, the reaction mass is treated with a sodium hydroxide solution (alkali fusion) to open the lactone ring of the intermediate.

-

Acidification and Crystallization: The resulting solution is then acidified with a mineral acid like hydrochloric acid, which re-forms the xanthene structure and precipitates the Rhodamine B dye.[3]

-

Isolation and Purification: The precipitated Rhodamine B is isolated by filtration, washed with water to remove residual acid and salts, and then dried.

Caption: Synthesis workflow for this compound.

Stage 2: Laking Process

In this stage, the water-soluble Rhodamine B is converted into the insoluble this compound.

Experimental Protocol:

-

Solution Preparation: Prepare an aqueous solution of the synthesized Rhodamine B.

-

Precipitant Preparation: In a separate vessel, prepare a solution of the laking agent, typically a complex acid such as phosphotungstomolybdic acid.

-

Precipitation: Under controlled temperature and pH, slowly add the laking agent solution to the Rhodamine B solution with vigorous stirring. This causes the precipitation of the insoluble pigment complex.

-

Digestion: The resulting pigment slurry may be heated for a period (digested) to allow for crystal growth and stabilization, which can improve the pigment's properties.

-

Isolation and Finishing: The precipitated this compound is isolated by filtration. It is then thoroughly washed with water to remove any unreacted starting materials and soluble salts.

-

Drying and Milling: The washed pigment is dried and then milled to achieve the desired particle size distribution for its intended application.

Applications

The vibrant color and moderate fastness properties of this compound make it suitable for a range of applications where high-performance characteristics are not the primary requirement. Its main uses include:

-

Printing Inks: It is widely used in various types of printing inks, including offset, water-based, and solvent-based inks for packaging and publications.[2][4]

-

Coatings: It finds application in industrial paints and coatings.[2]

-

Textile Printing: this compound is also used in the coloration of textiles.[2]

-

Plastics: It can be used as a colorant in some plastic applications.[2]

Safety and Toxicology

As with any chemical substance, proper handling and safety precautions are essential when working with this compound.

-

Hazards Identification: The pigment is a violet powder that may cause eye, skin, and respiratory tract irritation.[13] Ingestion of large amounts may cause gastrointestinal issues.[13] As a fine organic powder, it can also pose a dust explosion hazard under certain conditions.[13]

-

Handling and Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area.[13] Appropriate PPE, including safety glasses, gloves, and respiratory protection (especially when handling the powder), should be worn to minimize exposure.[10]

-

Toxicological Information: Acute oral toxicity (LD50) in rats is reported to be greater than 4900 mg/kg, indicating low acute toxicity.[13] There is limited data on long-term toxicological effects.[10][14]

-

Ecotoxicity: this compound is classified as very toxic to aquatic life with long-lasting effects.[10] Therefore, release into the environment should be avoided, and disposal must be in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-established triarylcarbonium pigment that offers a bright, reddish-violet color. Its synthesis, based on the laking of Rhodamine B, is a classic example of converting a soluble dye into an insoluble pigment. While it may not possess the highest fastness properties compared to more modern high-performance pigments, its cost-effectiveness and vibrant shade ensure its continued use in a variety of applications, particularly in the printing ink industry. A thorough understanding of its chemical structure, properties, and synthesis is crucial for its effective and safe application in scientific research and industrial processes.

References

-

World of Dyes. (2012, December 10). Pigment Violet 1. Retrieved from [Link]

-

J-Stage. (n.d.). Thermal Stability of Organic Pigment (III). Retrieved from [Link]

-

Society of Dyers and Colourists. (n.d.). Toxicology and toxicological testing of colorants. Retrieved from [Link]

-

ResearchGate. (2019, May 26). Py-GC/MS OF SOME TRIARYLCARBONIUM PIGMENTS: CHARACTERISATION AND IDENTIFICATION IN FELT-TIP PENS. Retrieved from [Link]

-

VIBFAST PIGMENTS PVT. LTD. (n.d.). MATERIAL SAFETY DATA SHEET - Pigment Violet 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of triarylcarbonium pigments with breaking points highlighted. Retrieved from [Link]

-

Chemical Effects in Biological Systems. (n.d.). This compound (1326-03-0). Retrieved from [Link]

-

Pharos. (n.d.). This compound. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. Retrieved from [Link]

- Google Patents. (n.d.). CN100368480C - Preparation process of pigment violet.

-

ChemBK. (2024, April 9). Pigment Violet 1. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-VIS absorption spectra of rhodamine B (RB; 1.75×10−3 g L−1) and.... Retrieved from [Link]

-

Art is Creation. (n.d.). The Color of Art Pigment Database: Pigment Violet - PV. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of rhodamine B. Retrieved from [Link]

-

PubMed. (2013). Physicochemical properties and photodynamic activity of novel derivatives of triarylmethane and thiazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of different pigments. Retrieved from [Link]

-

ResearchGate. (n.d.). UV Vis spectrum of Rhodamine b for the different dye concentration. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Rhodamine B. Retrieved from [Link]

-

PubMed. (1983). Inorganic phosphate determination: colorimetric assay based on the formation of a rhodamine B-phosphomolybdate complex. Retrieved from [Link]

- Google Patents. (n.d.). EP0468821A1 - Process for the preparation of rhodamines.

-

MDPI. (n.d.). A Study on the Adsorption of Rhodamine B onto Adsorbents Prepared from Low-Carbon Fossils: Kinetic, Isotherm, and Thermodynamic Analyses. Retrieved from [Link]

-

Handprint. (n.d.). synthetic organic pigments. Retrieved from [Link]

-

ResearchGate. (2023, September 6). Comparative Study of Rhodamine B Treatment: Assessing of Efficiency Processes and Ecotoxicity of By-Products. Retrieved from [Link]

-

Springer. (2020, September 15). Rhodamine B dye staining for visualizing microplastics in laboratory-based studies. Retrieved from [Link]

Sources

- 1. This compound - Pharos [pharos.habitablefuture.org]

- 2. Pigment Violet 1 - SY Chemical Co., Ltd. [sypigment.com]

- 3. Pigment Violet 1 [dyestuffintermediates.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. The Color of Art Pigment Database: Pigment Violet - PV [artiscreation.com]

- 6. chembk.com [chembk.com]

- 7. Pigment Violet 3 | Fast Rose Toner B | Triarylcarbonium | Origo Chemical [origochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound (EVT-3571581) | 64381-98-2 [evitachem.com]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. vibfast.com [vibfast.com]

- 14. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Pigment Violet 1

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining C.I. Pigment Violet 1

This compound (Colour Index No. 45170:2) is a brilliant, red-shade violet organic pigment prized for its high color strength and vivid fluorescence.[1] Chemically, it belongs to the xanthene class of colorants.[2] Unlike many dyes that are soluble in their application medium, Pigment Violet 1 is an insoluble salt, a characteristic achieved through a process known as "laking." The core of the pigment is the cationic water-soluble dye C.I. Basic Violet 10 (commonly known as Rhodamine B), which is rendered insoluble by precipitation with a complex inorganic heteropoly acid, phosphomolybdic acid.[3][4] This conversion from a soluble dye to an insoluble pigment is crucial for its applications in printing inks, paints, and plastics where bleed resistance is paramount.[1]

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of this compound on a laboratory scale. It is designed for researchers and chemists, emphasizing the chemical principles, procedural causality, and analytical validation required to produce a high-purity product.

Section 1: The Chemical Foundation of Synthesis

The preparation of this compound is a fascinating two-stage process that first builds the chromophore (the colored molecule) and then transforms it into a stable, insoluble pigment.

Stage 1: Synthesis of the Xanthene Chromophore (C.I. Basic Violet 10)

The vibrant color of the pigment originates from its xanthene core structure. This is synthesized via an acid-catalyzed condensation reaction between phthalic anhydride and two equivalents of an electron-rich m-aminophenol derivative, specifically 3-(diethylamino)phenol.[2][5] This reaction is a classic example of a Friedel-Crafts acylation.

The Mechanism:

-

Activation: In the presence of a strong acid and dehydrating agent like concentrated sulfuric acid, a carbonyl group on the phthalic anhydride is protonated, activating it for electrophilic attack.

-

First Acylation: An electron-rich 3-(diethylamino)phenol molecule attacks the activated carbonyl group. This is an electrophilic aromatic substitution.

-

Second Acylation & Cyclization: The intermediate product undergoes an intramolecular Friedel-Crafts-type reaction, followed by reaction with a second molecule of 3-(diethylamino)phenol. Subsequent dehydration and cyclization, driven by the acidic conditions and heat, form the characteristic three-ring xanthene system.[6]

The resulting molecule, C.I. Basic Violet 10 or Rhodamine B, possesses a positive charge delocalized across the conjugated system, making it a cationic dye.[7]

Stage 2: Laking - The Conversion to an Insoluble Pigment

The term "laking" refers to the precipitation of a soluble dye molecule with an inorganic precipitating agent. For cationic dyes like Rhodamine B, this involves forming an ion-pair with a large, complex anion.[3] In the case of this compound, the precipitant is phosphomolybdic acid (H₃[PMo₁₂O₄₀]).[8]

The Rationale: The large, multivalent phosphomolybdate anion effectively neutralizes the positive charge of the Rhodamine B cation.[9] The resulting salt is a large, charge-neutral complex with significantly reduced polarity and affinity for water, causing it to precipitate from the aqueous solution as a stable, insoluble pigment. This insolubility is the key property that distinguishes the pigment from the dye.

Section 2: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All necessary personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn. All procedures should be performed within a certified chemical fume hood.

Protocol 1: Synthesis of Crude C.I. Basic Violet 10 (Rhodamine B)

This protocol details the acid-catalyzed fusion to create the soluble dye intermediate.

Materials:

-

Phthalic Anhydride (1.5 g, ~10 mmol)

-

3-(Diethylamino)phenol (3.6 g, ~22 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution, 10% w/v

Procedure:

-

Reactant Preparation: In a 100 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine phthalic anhydride (1.5 g) and 3-(diethylamino)phenol (3.6 g).

-

Acid Addition: While stirring, carefully and slowly add 1.0 mL of concentrated sulfuric acid. The mixture will become viscous and generate heat.

-

Thermal Condensation: Place the flask in a pre-heated oil bath at 180-190°C. Maintain vigorous stirring. The mixture will darken and become a thick, reddish-purple melt. Continue heating with stirring for 2-3 hours. The reaction is complete when the evolution of water vapor ceases.

-

Quenching and Dissolution: Remove the flask from the oil bath and allow it to cool to approximately 80-90°C. Caution: This step should be performed carefully in the back of the fume hood. Slowly and cautiously add 50 mL of hot deionized water to the reaction mass while stirring. The solidified mass will begin to break up and dissolve, forming a deep reddish-purple solution.

-

Precipitation: Heat the aqueous solution to boiling for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature. Slowly add 10% sodium hydroxide solution with stirring until the solution is slightly basic (pH ~8-9). The crude Rhodamine B will precipitate as a dark solid.[10]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 30 mL portions of cold deionized water to remove most of the inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 60°C overnight.

Protocol 2: Laking of Rhodamine B to Yield this compound

This protocol converts the water-soluble dye into the final insoluble pigment.

Materials:

-

Crude C.I. Basic Violet 10 (from Protocol 1)

-

Hydrochloric Acid (HCl), 1 M

-

Phosphomolybdic Acid Hydrate (PMA)

-

Deionized Water

Procedure:

-

Dye Solution Preparation: Prepare a stock solution of the dye by dissolving 1.0 g of the crude Rhodamine B in 200 mL of deionized water containing 5 mL of 1 M HCl. Stir until fully dissolved to ensure the dye is in its cationic form.[3]

-

Precipitant Solution Preparation: In a separate beaker, prepare the laking agent solution by dissolving 1.5 g of phosphomolybdic acid in 50 mL of deionized water.

-

Precipitation (Laking): While vigorously stirring the dye solution, slowly add the phosphomolybdic acid solution dropwise over 15-20 minutes. A voluminous, bright violet precipitate will form immediately.

-

Digestion: Gently heat the suspension to 50-60°C and maintain stirring for 1 hour. This "digestion" step helps to improve the particle size and filterability of the pigment.

-

Isolation and Washing: Allow the suspension to cool to room temperature. Collect the pigment by vacuum filtration. Wash the filter cake thoroughly with hot deionized water until the filtrate is colorless and the pH is neutral. This removes unreacted starting materials and excess laking agent.

-

Drying: Dry the purified pigment in an oven at 80-100°C to a constant weight. The final product is a fine, deep violet powder.

Section 3: High-Purity Purification

For applications requiring exceptional purity and performance, the pigment obtained from the initial washing may require further purification to remove residual organic impurities.

Soxhlet Extraction: Soxhlet extraction is a highly effective method for removing trace soluble impurities.[3]

-

Place the dried, crude pigment from Protocol 2 into a cellulose extraction thimble.

-

Place the thimble into a Soxhlet extractor.

-

Use a suitable solvent, such as ethanol or acetone, in the boiling flask.

-

Continuously extract the pigment for 12-24 hours. The solvent will cycle through the pigment, dissolving and removing any soluble contaminants.

-

After extraction, carefully remove the thimble and dry the purified pigment powder in a vacuum oven at 80°C to remove all residual solvent.

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic techniques is recommended.

| Analytical Technique | Parameter | Expected Result / Rationale |

| UV-Visible Spectroscopy | λmax (in Ethanol) | A strong absorption peak around 550-560 nm, characteristic of the Rhodamine B chromophore. This confirms the electronic structure of the colorant. |

| FTIR Spectroscopy | Wavenumber (cm⁻¹) | - ~1700-1720: C=O stretch from the benzoic acid moiety. - ~1590 & ~1480: C=C stretching within the aromatic rings. - ~1340: C-N stretching of the tertiary amine groups. - ~1180: Asymmetric C-O-C stretch of the xanthene ether linkage. - ~900-1100: Broad, strong bands corresponding to P-O and Mo-O bonds from the phosphomolybdate anion. |

| Optical Microscopy | Particle Morphology | Visual inspection of particle size, shape, and degree of aggregation. A high-quality pigment should appear as fine, uniformly sized particles. |

Section 5: Safety and Handling

-

3-(Diethylamino)phenol: Harmful if swallowed and causes skin and eye irritation. Handle with gloves and eye protection.

-

Phthalic Anhydride: Causes severe skin burns and eye damage. Respiratory irritant. Handle only in a fume hood.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Add acid to other reagents slowly and carefully.

-

Phosphomolybdic Acid: Corrosive. Causes skin and eye irritation.

-

General Precautions: Avoid creating dust from the final pigment powder. Handle all chemicals in a well-ventilated area, preferably a chemical fume hood.[11] Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Chemical Synthesis Pathway

Caption: Reaction scheme for the synthesis of the Rhodamine B chromophore.

Experimental Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. benchchem.com [benchchem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. Research Pregress on Synthesis of Xanthene Dyes [yyhx.ciac.jl.cn]

- 6. scribd.com [scribd.com]

- 7. textilelearner.net [textilelearner.net]

- 8. The effect of phosphomolybdic acid on the stainability of connective tissues by various dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basic violet 10(rhodamine b extra) TDS|Basic violet 10(rhodamine b extra) from Chinese supplier and producer - BASIC VIOLET DYES - Enoch dye [enochdye.com]

- 11. niir.org [niir.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of C.I. Pigment Violet 1

Introduction

C.I. Pigment Violet 1 is a synthetic organic pigment belonging to the triarylmethane (xanthene) class of colorants.[1] It is known for its brilliant reddish-purple hue and is utilized in various applications, including printing inks, plastics, paints, and textile printing.[1] The pigment's chemical structure is the same as C.I. Basic Violet 10, existing as a salt, often with phosphomolybdic or phosphotungstic molybdic acid.[2] Understanding the spectroscopic properties of this compound is paramount for quality control, product formulation, and research and development within the industries it serves. This guide provides a comprehensive overview of the characterization of this compound using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy.

From a safety perspective, this compound is a violet powder that may cause mechanical irritation to the eyes and skin upon prolonged contact.[3] It is advisable to handle the pigment in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a respirator if dust generation is significant.[3][4]

Molecular Structure and Physicochemical Properties

-

Chemical Name: this compound[3]

-

Molecular Formula: C₂₈H₃₁N₂O₃⁺ (for the cationic dye component)[2]

-

Molecular Weight: 443.36 g/mol (for the cationic dye component)[2]

-

Solubility: Soluble in water and ethanol, slightly soluble in acetone.[2]

I. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the color properties of pigments. It provides insights into the electronic transitions within the molecule, which are responsible for its absorption of light in the visible region.[6]

Principle

The chromophores within the this compound molecule, specifically the extensive system of conjugated double bonds in its xanthene structure, absorb light at specific wavelengths in the visible spectrum.[7] This absorption excites electrons from lower to higher energy states. The wavelength of maximum absorbance (λmax) is directly related to the perceived color of the pigment.

Experimental Protocol: UV-Visible Transmittance Spectroscopy

A dilute solution of the pigment is prepared to measure its absorbance spectrum.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Reagents:

-

This compound

-

Ethanol (or other suitable solvent in which the pigment is soluble)[2]

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of ethanol to prepare a concentrated stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution to obtain a series of standards with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 400 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.

-

Sample Measurement: Fill a quartz cuvette with the most dilute pigment solution and place it in the sample beam.

-

Data Acquisition: Record the absorbance spectrum. The peak absorbance should ideally be within the linear range of the instrument (typically below 1.0). If the absorbance is too high, use a more dilute solution.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). For C.I. Acid Violet 1, a similar compound, the λmax is observed around 560 nm.[8]

Diagram of the UV-Vis Spectroscopy Workflow

Caption: Workflow for ATR-FT-IR analysis of this compound.

III. Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for the analysis of organic pigments.

Principle

A monochromatic laser source is directed at the sample. Most of the light is scattered at the same frequency as the incident laser (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), corresponding to the vibrational energy levels of the molecules. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

Experimental Protocol: Dispersive Raman Spectroscopy

Instrumentation:

-

Raman microscope with a laser excitation source (e.g., 785 nm) [9]* Microscope slides

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the this compound powder onto a microscope slide.

-

Instrument Setup: Turn on the Raman spectrometer and laser. Select the appropriate laser wavelength and power. A 785 nm laser is often used to minimize fluorescence. [9]3. Focusing: Place the microscope slide on the stage and bring the pigment sample into focus under the microscope objective.

-

Data Acquisition: Acquire the Raman spectrum. The spectral range, acquisition time, and number of accumulations will need to be optimized for the specific sample and instrument. [10]5. Data Processing: The raw spectrum may require baseline correction to remove fluorescence background.

Diagram of the Raman Spectroscopy Workflow

Caption: Workflow for Raman analysis of this compound.

Expected Spectroscopic Data and Interpretation

The following table summarizes the expected key spectroscopic features for this compound based on its chemical structure and data from related compounds.

| Spectroscopic Technique | Expected Features | Interpretation |

| UV-Vis | λmax ≈ 560 nm [8] | Corresponds to the π → π* electronic transitions within the conjugated xanthene ring system, responsible for the violet color. |

| FT-IR | ~3000-2850 cm⁻¹ | C-H stretching vibrations of the ethyl groups. |

| ~1600-1450 cm⁻¹ | C=C aromatic ring stretching vibrations. | |

| ~1350-1000 cm⁻¹ | C-N and C-O stretching vibrations. | |

| Raman | Strong bands in the 1600-1300 cm⁻¹ region | Aromatic ring stretching modes. |

| Bands related to the triarylmethane skeleton | Provides a characteristic fingerprint for the pigment structure. |

Conclusion

The comprehensive spectroscopic characterization of this compound using UV-Vis, FT-IR, and Raman spectroscopy provides a robust methodology for its identification, quality control, and the study of its physicochemical properties. Each technique offers unique and complementary information about the electronic and vibrational characteristics of the pigment's molecular structure. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently analyze and understand the properties of this important industrial pigment.

References

-

World Dye Variety. Pigment Violet 1. [Link]

-

VIBFAST PIGMENTS PVT. LTD. MATERIAL SAFETY DATA SHEET: Pigment Violet 1. [Link]

-

Sinoever. China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet. [Link]

-

SY Chemical Co., Ltd. Pigment Violet 1. [Link]

-

Koch Color. Safety Data Sheet: Pigment Dispersion. [Link]

-

West & Senior Ltd. SAFETY DATA SHEET. [Link]

-

ResearchGate. UV-vis spectra of C.I. Acid violet I before (a) and after treatment (b) by Aspergillus flavus. [Link]

-

L COLOR. pigment violet 1 (pv1). [Link]

-

SOPRANO. An exhaustive collection of Raman spectra obtained on synthetic organic pigments. [Link]

-

University of Tartu. Pigments - Database of ATR-FT-IR spectra of various materials. [Link]

-

MDPI. Historical Pigments and Paint Layers: Raman Spectral Library with 852 nm Excitation Laser. [Link]

-

ResearchGate. The Characterization of Cobalt Violet Pigments | Request PDF. [Link]

-

MDPI. Fourier Transform Infrared (FTIR) Database of Historical Pigments: A Comparison Between ATR-FTIR and DRIFT Modalities. [Link]

-

OPUS. Il presente lavoro è stato pubblicato su Microchemical Journal, 129, 2016, 123-132 con doi. [Link]

Sources

- 1. Pigment Violet 1 - SY Chemical Co., Ltd. [sypigment.com]

- 2. Pigment Violet 1 [dyestuffintermediates.com]

- 3. vibfast.com [vibfast.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Buy this compound (EVT-3571581) | 64381-98-2 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. SOPRANO [soprano.kikirpa.be]

- 10. ricerca.uniba.it [ricerca.uniba.it]

An In-depth Technical Guide to C.I. Pigment Violet 1: Chemical Identity, Properties, and Applications

This technical guide provides a comprehensive overview of C.I. Pigment Violet 1, a synthetic dye with significant applications across various industries. Authored for researchers, scientists, and drug development professionals, this document delves into the pigment's chemical identity, synthesis, key properties, and diverse applications, with a focus on the scientific principles that underpin its utility.

Core Chemical Identity and Nomenclature

This compound is a xanthene-based colorant that is chemically closely related to Rhodamine B.[1][2] The nomenclature and associated CAS numbers can be complex, arising from the distinction between the parent dye and its laked pigment form.

A critical point of clarification is the relationship between this compound, Basic Violet 10, and Rhodamine B. Essentially, Rhodamine B is the parent dye, a cationic fluorochrome.[1][3] this compound is the designation for the laked version of this dye, often as a phosphotungstomolybdic acid salt, which enhances its stability and insolubility for pigment applications.[4] Basic Violet 10 is another common synonym for the parent dye.[1][5]

This guide will primarily focus on the chemical entity often referred to interchangeably by these names, with a focus on its pigmentary form.

CAS Numbers and Chemical Identifiers

There are several CAS numbers associated with this compound and its related compounds, which can be a source of confusion. The most relevant are:

-

1326-03-0: This CAS number is frequently assigned to this compound, representing the laked pigment form.[4][6][7]

-

81-88-9: This is the CAS number for Rhodamine B, the parent dye.[1][5]

-

64381-98-2: This CAS number has also been associated with this compound.[3]

For the purpose of this guide, we will consider the properties and applications associated with all these designations, while acknowledging the subtle chemical distinctions.

Molecular Structure and Formula

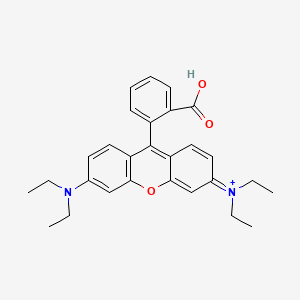

The chemical structure of the parent dye, Rhodamine B, is characterized by a xanthene core with two diethylamino groups and a 2-carboxyphenyl substituent.[1] The positive charge on the iminium group is balanced by a chloride counter-ion in the dye form.

-

Molecular Formula (this compound cation): C₂₈H₃₁N₂O₃⁺[4]

The structural formula of the Rhodamine B cation is depicted below:

Caption: Simplified synthesis workflow for this compound.

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications.

| Property | Description | Citation(s) |

| Appearance | Typically a fine powder with a deep violet or reddish-violet hue. | [3][7] |

| Solubility | Insoluble in water, but the parent dye (Rhodamine B) is soluble in water, ethanol, and other polar solvents. The pigment form is dispersible in organic solvents. | [3][5] |

| Lightfastness | Exhibits excellent resistance to fading when exposed to light. | [3] |

| Heat Stability | Maintains stability at elevated temperatures encountered during industrial processing. | [3] |

| Fluorescence | The parent dye, Rhodamine B, is strongly fluorescent and is often used as a tracer dye. | [1][5] |

Industrial and Research Applications

The vibrant color and stability of this compound have led to its use in a wide array of applications.

-

Inks: It is extensively used in printing inks, including water-based, solvent-based, and offset inks, due to its brilliant red-light purple shade. [2][3][8]* Plastics and Coatings: Its thermal stability makes it a suitable colorant for various polymer formulations and paints. [3][9]* Textile Industry: Used for dyeing and printing on textiles. [1][8]* Tracer Dye: The parent dye, Rhodamine B, is widely used as a tracer in water to study flow rates and direction due to its high fluorescence. [1][5]* Biological Staining: In biology, Rhodamine B is used as a fluorescent stain, sometimes in combination with other dyes like auramine O, for identifying acid-fast organisms such as Mycobacterium. [1][10]* Biotechnology: Its fluorescent properties are leveraged in techniques like fluorescence microscopy, flow cytometry, and ELISA. [1][5]

Safety and Handling

While widely used, it is important to handle this compound with appropriate safety precautions.

-

Irritation: It may cause eye, skin, and respiratory tract irritation. [11]* Ingestion: Ingestion of large amounts may lead to gastrointestinal irritation. [11]* Carcinogenicity: Some studies have raised concerns about the carcinogenic potential of related triphenylmethane dyes, and as such, a complete safety assessment for its use in cosmetics is still pending further data. [12]* Environmental Fate: It is considered a water pollutant, and its removal from wastewater is an area of active research. [13]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a respirator when handling the powder to avoid irritation. [11][14]* Ventilation: Ensure adequate ventilation to minimize dust exposure. [11]* Storage: Store in a cool, dry, and well-ventilated area away from ignition sources. [7]* Spill Cleanup: In case of a spill, dampen the solid material with a suitable solvent like toluene to prevent dust generation and transfer it to a sealed container for disposal. [7]

Conclusion

This compound, in its various forms and under different names, is a versatile and commercially significant colorant. Its brilliant violet hue, combined with good stability and, in its parent dye form, strong fluorescence, has secured its place in a multitude of applications, from industrial coloring to advanced scientific research. A thorough understanding of its chemical identity, particularly the distinction between the dye and the pigment, is crucial for its appropriate and safe application. As with any chemical, adherence to recommended safety and handling procedures is paramount to mitigate potential risks.

References

-

World Dye Variety. (2012). Pigment Violet 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodamine B. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigment Violet 1. Retrieved from [Link]

-

World Dye Variety. (2012). Basic Violet 1. Retrieved from [Link]

-

SY Chemical Co., Ltd. (n.d.). Pigments Violet. Retrieved from [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Violet 1|Fast Rose Lake. Retrieved from [Link]

-

Paint & Coatings. (n.d.). This compound by Hangzhou Shine Chemical Co., Ltd.. Retrieved from [Link]

-

Sinoever. (n.d.). China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet. Retrieved from [Link]

-

Vibfast Pigments Pvt. Ltd. (n.d.). Material Safety Data Sheet - Pigment Violet 1. Retrieved from [Link]

-

HUPC GLOBAL CHEMICAL. (n.d.). Pigment Violet 1|Fast Rose Toner-TDS,Applocation. Retrieved from [Link]

-

Loba Chemie. (n.d.). RHODAMINE B. Retrieved from [Link]

-

OOPS COLOR. (n.d.). Pigment violet 1|Rhodamine b|CAS NO:1326-03-0. Retrieved from [Link]

-

Pharos. (n.d.). This compound. Retrieved from [Link]

-

Final Report on the Safety Assessment of Basic Violet 1, Basic Violet 3, and Basic Violet 4. (2008). International Journal of Toxicology, 27 Suppl 2, 63-78. Retrieved from [Link]

Sources

- 1. Rhodamine B - Wikipedia [en.wikipedia.org]

- 2. Pigment Violet 1 - SY Chemical Co., Ltd. [sypigment.com]

- 3. Buy this compound (EVT-3571581) | 64381-98-2 [evitachem.com]

- 4. Pigment Violet 1 [dyestuffintermediates.com]

- 5. mistralni.co.uk [mistralni.co.uk]

- 6. Pigments Violet - SY Chemical Co., Ltd. [sypigment.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. ulprospector.com [ulprospector.com]

- 10. 81-88-9 CAS | RHODAMINE B | Biological Stains and Dyes | Article No. 05568 [lobachemie.com]

- 11. vibfast.com [vibfast.com]

- 12. Final report on the safety assessment of Basic Violet 1, Basic Violet 3, and Basic Violet 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pigment Violet 1 | 1326-03-0 [chemicalbook.com]

- 14. echemi.com [echemi.com]

Solubility and dispersion characteristics of C.I. Pigment Violet 1 in organic solvents

An In-Depth Technical Guide to the Solubility and Dispersion Characteristics of C.I. Pigment Violet 1 in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a prominent member of the xanthene pigment family, offers a vibrant reddish-purple hue utilized across various industries, including printing inks, coatings, and plastics.[1][2][3] Its performance is intrinsically linked to its interaction with the formulation medium, specifically its solubility and dispersion characteristics in organic solvents. This guide provides a comprehensive technical examination of these properties, grounded in theoretical principles and practical experimental methodologies. We will explore the chemical nature of this compound, delve into the predictive power of Hansen Solubility Parameters (HSP), and present detailed protocols for evaluating its behavior, enabling researchers and formulators to optimize its use for superior end-product quality.

Introduction: Defining this compound

This compound (C.I. 45170:2) is not a singular molecular entity but is fundamentally a "laked" pigment.[1][2] The process begins with a water-soluble dye, C.I. Basic Violet 10 (commonly known as Rhodamine B), which is then precipitated onto an inert binder or reacted with a complex inorganic acid, such as phosphotungstomolybdic acid (PTMA), to form an insoluble pigment.[4] This transformation from a soluble dye to an insoluble pigment is critical for its application in systems requiring high durability and resistance to migration.

The final properties of the pigment, including its exact shade, thermal stability, and solvent resistance, are highly dependent on the manufacturing and laking process.[4] It is characterized as a brilliant red-light purple powder.[4]

Table 1: General Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| C.I. Name | Pigment Violet 1 | [1][2] |

| C.I. Number | 45170:2 | [1][2] |

| CAS Number | 1326-03-0 | [1][2][3] |

| Chemical Class | Xanthene / Rhodamine Lake | [1][2] |

| Appearance | Violet Powder | [1][2] |

| Molecular Formula | C28H32N2O3 (base dye component) | [2] |

| Applications | Water-based inks, solvent-based inks (NC, PA, PP), offset inks, paints, coatings, textile printing | [1][2][3] |

| Light Fastness | 4-5 (on a scale of 1-8) | [2] |

| Heat Resistance | ~140 °C | [2] |

| Water Resistance | 4 (on a scale of 1-5) | [2] |

| Oil Resistance | 3-4 (on a scale of 1-5) | [2] |

Theoretical Framework: Solubility vs. Dispersion

A common point of confusion is the distinction between solubility and dispersion.

-

Solubility is a thermodynamic process where a solute (pigment) dissolves in a solvent to form a homogenous molecular-level solution. For true pigments like PV1, solubility is extremely low and generally undesirable as it can lead to bleeding and migration.

-

Dispersion is a kinetic process of breaking down pigment agglomerates into smaller, primary particles and distributing them evenly within a liquid medium. A stable dispersion is crucial for achieving optimal color strength, gloss, and rheology.

Hansen Solubility Parameters (HSP): A Predictive Tool

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP).[5] This model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and polymer—and pigment—can be assigned three HSP values (δD, δP, δH).[6] These values define a point for the material in a 3D "Hansen space". A polymer or pigment will be soluble or highly compatible with solvents that have similar HSP values. This compatibility can be visualized as a "solubility sphere" in Hansen space; solvents whose coordinates fall within this sphere are considered "good" solvents or dispersants.[7]

The distance (Ra) between two substances (e.g., a pigment and a solvent) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

For a given pigment, a Radius of Interaction (R₀) defines its solubility sphere. If Ra < R₀, the solvent is likely to be effective. While specific, verified HSP values for this compound are not readily published, they can be determined experimentally (see Protocol 1). This data is invaluable for screening and selecting optimal solvents and resin systems for stable dispersions, minimizing trial-and-error.[8]

Solubility Profile of this compound

As a laked pigment, this compound is designed to be largely insoluble. However, slight solubility can occur in aggressive or very compatible solvents, which can be detrimental. Conversely, some degree of interaction with the solvent is necessary for proper wetting of the pigment surface, the first step in creating a stable dispersion.

The literature indicates that PV1 is generally soluble in water and ethanol with strong fluorescence (referring to the base dye), slightly soluble in acetone, and soluble in cellosolve.[4] Its resistance to alcohols is generally poor.[2]

Table 2: Qualitative Solubility and Resistance of this compound

| Solvent / Reagent | Solubility / Resistance Rating | Source(s) |

| Water | Insoluble (Pigment form) | [9] |

| Ethanol | Poor Resistance (Rating: 1/5) | [2] |

| Acetone | Slightly Soluble | [4] |

| Cellosolve (2-Ethoxyethanol) | Soluble | [4] |

| Acetic Acid | Soluble with strong fluorescence | [10] |

| Benzene | Soluble (Base dye) | [9] |

| Alkali (Sodium Hydroxide) | Poor Resistance (Rating: 2/5) | [2] |

| Acid | Good Resistance (Rating: 4/5) | [2] |

Dispersion Characteristics and Methodologies

Achieving a stable, high-quality dispersion of this compound is paramount for its effective use. The process involves wetting the pigment surface, breaking down agglomerates (deagglomeration) with mechanical energy (e.g., media milling), and preventing reagglomeration (stabilization) using dispersants or resins.

The quality of a dispersion directly impacts several key properties:

-

Color Strength: Finer particles lead to better light absorption and higher tinting strength.

-

Gloss: A well-dispersed pigment results in a smoother coating surface, enhancing gloss.[11]

-

Viscosity & Rheology: Poorly dispersed pigments can lead to high viscosity and undesirable flow characteristics.

-

Transparency/Opacity: Particle size is a key determinant of whether a film is transparent or opaque.[11]

Diagram: The Hansen Solubility Sphere Concept

The following diagram illustrates the concept of using the Hansen Solubility Sphere to select appropriate solvents for pigment dispersion.

Caption: Conceptual model of a pigment's Hansen Solubility Sphere.

Experimental Protocols

Protocol 1: Experimental Determination of Hansen Solubility Parameters

This protocol describes a method to determine the HSP of this compound.

Objective: To identify the center (δD, δP, δH) and radius (R₀) of the pigment's solubility sphere.

Materials:

-

This compound powder.

-

A set of 20-30 diverse organic solvents with known HSP values (e.g., alkanes, ketones, alcohols, esters, aromatic solvents).[8]

-

Glass vials with screw caps.

-

Vortex mixer.

-

Centrifuge.

-

UV-Vis Spectrophotometer.

Procedure:

-

Sample Preparation: Add a small, consistent amount of this compound (e.g., 10 mg) to a series of vials. Add a fixed volume (e.g., 10 mL) of each test solvent to its respective vial.

-

Equilibration: Tightly cap the vials and agitate them on a vortex mixer for 2 minutes. Allow the samples to equilibrate at a constant temperature for 24 hours to ensure saturation.

-

Separation: Centrifuge the vials to sediment all undissolved pigment particles.

-

Analysis: Carefully extract the supernatant (the clear, colored liquid). Measure the absorbance of the supernatant at the pigment's λ_max using a UV-Vis spectrophotometer. The absorbance is proportional to the amount of dissolved pigment.

-

Classification: Based on the absorbance values, classify each solvent as "good" (high absorbance/solubility) or "bad" (low to no absorbance/solubility). A threshold must be defined (e.g., >1 g/L solubility is "good").[8]

-

Data Processing: Input the known HSP values for each solvent and its classification ("good" or "bad") into specialized software (e.g., HSPiP). The software calculates the best-fit sphere that encloses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents, providing the pigment's HSP (sphere center) and interaction radius (R₀).

Protocol 2: Assessment of Dispersion Quality and Stability

Objective: To evaluate the quality of a this compound dispersion in a given solvent/resin system.

Materials:

-

Pigment dispersion to be tested.

-

Fineness of grind gauge (Hegman gauge).

-

Glossmeter.

-

Drawdown bar and substrate (e.g., Leneta card).

-

Spectrophotometer for color measurement.

-

Viscometer.

Procedure:

-

Fineness of Grind:

-

Place a few drops of the dispersion at the deep end of the Hegman gauge.[12]

-

Using the scraper blade, draw the dispersion down the length of the gauge with firm, uniform pressure.

-

Immediately observe the gauge at a low angle to identify the point where pigment particles or streaks become visible in the groove. The reading at this point indicates the fineness of grind.[12] A higher Hegman value signifies a finer dispersion.

-

-

Gloss and Color Strength Measurement:

-

Use a drawdown bar to apply a uniform film of the dispersion onto a substrate.

-

Allow the film to dry completely under controlled conditions.

-

Measure the 60° gloss using a glossmeter. Higher values typically indicate better dispersion.[11]

-

Measure the color coordinates (e.g., Lab*) using a spectrophotometer to quantify color strength and shade.

-

-

Stability Test (Accelerated Aging):

-

Measure the initial viscosity of the dispersion.

-

Store a sealed sample in an oven at a controlled temperature (e.g., 50°C) for a set period (e.g., 7 days).

-

After aging, allow the sample to return to room temperature.

-

Re-measure the viscosity. A significant increase in viscosity suggests poor stability and potential pigment flocculation.

-

Visually inspect for signs of settling or separation.

-

Diagram: Experimental Workflow for Dispersion Assessment

Sources

- 1. epsilonpigments.com [epsilonpigments.com]

- 2. Pigment Violet 1 - SY Chemical Co., Ltd. [sypigment.com]

- 3. China Biggest Pigment Violet 1 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 4. Pigment Violet 1 [dyestuffintermediates.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 7. specialchem.com [specialchem.com]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. Buy this compound (EVT-3571581) | 64381-98-2 [evitachem.com]

- 10. chembk.com [chembk.com]

- 11. paint.org [paint.org]

- 12. ispigment.com [ispigment.com]

Subject: An In-Depth Analysis of the Thermal Stability and Degradative Mechanisms of C.I. Pigment Violet 1 (C.I. 45170:2)

An In-Depth Technical Guide

**Abstract

This technical guide provides a comprehensive examination of the thermal stability and potential degradation pathways of C.I. Pigment Violet 1 (C.I. 45170:2), a xanthene-based organic pigment. Recognizing the critical role of thermal resilience in high-temperature applications such as plastics, coatings, and specialized inks, this document synthesizes available data with established analytical principles.[1][2][3] We will explore the quantitative assessment of thermal limits through instrumental analysis and propose logical degradation mechanisms based on the pigment's molecular structure and the behavior of analogous compounds. This guide is intended for researchers, material scientists, and formulation chemists engaged in the development and quality control of products incorporating this vibrant violet colorant.

Introduction to this compound

This compound is a brilliant, reddish-purple organic pigment belonging to the xanthene chemical class.[2][4] Its structure is fundamentally that of C.I. Basic Violet 10 (Rhodamine B), which is rendered insoluble and more stable for pigmentary applications through a "laking" process, typically with phosphomolybdic acid (PMA) or phosphotungstomolybdic acid (PTMA).[4] This transformation from a soluble dye to an insoluble pigment is crucial for its use in solid media where migration and bleeding are undesirable.

The core molecular structure features a xanthene chromophore with diethylamino functional groups, which are responsible for its characteristic color and fluorescence.[4] Its high color strength and vivid shade make it a popular choice for printing inks (offset, water-based, and solvent-based), plastics, and paints.[2][3] However, like many organic pigments, its performance is intrinsically linked to its stability under thermal stress, a factor that dictates its suitability for various processing techniques like extrusion or high-temperature curing.[1]

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is provided below.

| Property | Value / Description | Source(s) |

| C.I. Name | Pigment Violet 1 (P.V. 1) | [2][3] |

| C.I. Number | 45170:2 | [3][4][5] |

| CAS Number | 1326-03-0 | [3][4][5] |

| Chemical Class | Xanthene / Rhodamine Lake | [2][4] |

| Molecular Formula | C₂₈H₃₁N₂O₃⁺ (cation); complex with PMA/PTMA | [4] |

| Appearance | Violet Powder | [3][5] |

| Primary Applications | Printing Inks, Plastics, Paints & Coatings, Textiles | [1][2][3] |

Thermal Stability Assessment

The thermal stability of a pigment is not a single value but a profile of its behavior as a function of temperature. While supplier technical datasheets often provide a single "heat resistance" temperature, this value typically corresponds to the point where a noticeable color shift occurs under specific test conditions (e.g., a 30-minute dwell time).[6] A more rigorous, scientific evaluation requires advanced thermal analysis techniques.

Reported Heat Resistance Values

Published data for this compound indicate a moderate level of heat resistance, generally suitable for applications not exceeding 160°C.

| Parameter | Reported Value | Source(s) |

| Heat Resistance | 140 °C | [2] |

| Heat Resistance | 150 °C | [3] |

| Heat Resistance | 160 °C (min) | [5] |

These values serve as a practical guideline for formulators. However, for demanding applications or to understand the fundamental decomposition profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is indispensable.[7][8][9]

Advanced Thermal Analysis Workflow

The synergistic use of TGA and DSC provides a comprehensive understanding of a pigment's thermal behavior. TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal events, indicating whether decomposition is endothermic or exothermic.[8][9]

Experimental Protocol: TGA-DSC Analysis of this compound

Objective: To determine the precise decomposition onset temperature (Tonset), quantify mass loss stages, and characterize the energetic nature of the thermal degradation of this compound.

1. Instrumentation:

-

A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently, or separate calibrated TGA and DSC instruments.

2. Sample Preparation:

-

Ensure the pigment sample is dry and homogenous by placing it in a desiccator for 24 hours prior to analysis.

-

Accurately weigh 5–10 mg of the pigment into a ceramic or aluminum crucible. Record the initial mass precisely.

3. TGA Experimental Parameters:

-

Atmosphere: High-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min to prevent oxidative degradation. A parallel experiment in Air (50 mL/min) is recommended to assess oxidative stability.[10]

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. This controlled rate allows for the clear separation of thermal events.

-

-

Data to Collect: Mass (%), Derivative of Mass (%/°C), Temperature (°C).

4. DSC Experimental Parameters:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data to Collect: Heat Flow (mW/mg), Temperature (°C).

5. Data Analysis & Interpretation:

-

TGA Thermogram: Determine the Tonset, defined as the temperature at which the initial significant mass loss begins. Identify the temperatures of maximum decomposition rates from the derivative curve peaks. Quantify the percentage of mass lost in each distinct stage.

-

DSC Thermogram: Identify endothermic or exothermic peaks corresponding to the mass loss events observed in the TGA data. Exothermic peaks typically indicate bond-breaking and decomposition.

Caption: Workflow for Thermal Stability Profiling.

Proposed Thermal Degradation Pathways

Pathway 1: N-Dealkylation The initial degradation step is likely the cleavage of the ethyl groups from the nitrogen atoms. This process, known as N-de-ethylation, would break down the diethylamino functionalities, leading to a significant change in the electronic structure of the chromophore and a loss of color. This is a common degradation route for compounds with N-alkyl groups.[11]

Pathway 2: Chromophore Cleavage At higher temperatures, the core xanthene ring system, which is responsible for the pigment's color, will undergo fragmentation.[10] The ether linkage within the xanthene structure and the bonds connecting the phenyl group are susceptible to scission. This irreversible cleavage of the conjugated system results in complete and permanent color loss, breaking the molecule into smaller aromatic and aliphatic fragments.

Pathway 3: Decomposition of Laking Agent Since this compound is a laked pigment, the inorganic counter-ion (e.g., phosphomolybdic acid) will also decompose at elevated temperatures. This decomposition may catalyze or occur concurrently with the degradation of the organic dye component.

These proposed pathways suggest a multi-stage decomposition process, which would be observable in a TGA thermogram as distinct mass loss steps. The initial, lower-temperature mass loss would likely correspond to N-dealkylation, followed by a more significant mass loss at higher temperatures due to the catastrophic cleavage of the chromophore.

Caption: Proposed Thermal Degradation Pathways for this compound.

Conclusion and Future Work

This compound exhibits moderate thermal stability, with reported heat resistance values in the range of 140-160 °C. For applications requiring a more detailed understanding of its thermal limits, a systematic approach using TGA and DSC is mandated. The proposed degradation pathways—initiating with N-dealkylation followed by chromophore cleavage—provide a scientifically grounded hypothesis for the mechanism of its thermal failure.

Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), would be invaluable to empirically identify the specific fragmentation products generated during thermal decomposition. This would validate the proposed pathways and provide a more complete picture of the degradation chemistry, enabling more precise formulation and processing decisions for materials scientists and chemists.

References

- EvitaChem. This compound (EVT-3571581) | 64381-98-2.

- WorldOfDyes. Pigment Violet 1.

- Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows.

- AZoM.